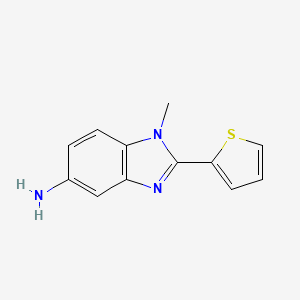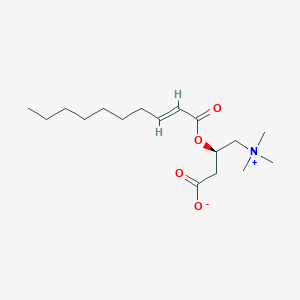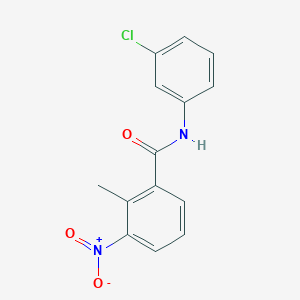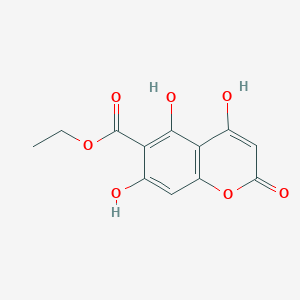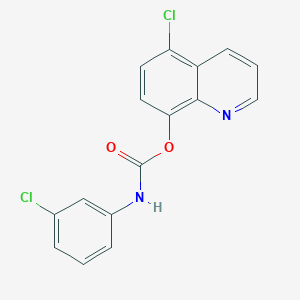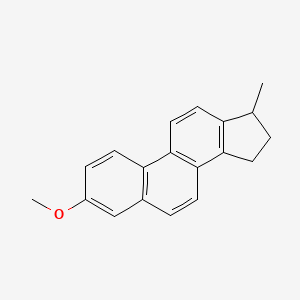
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene structure.
Introduction of Methoxy and Methyl Groups: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base. The methyl group is typically added via alkylation reactions.
Hydrogenation: The final step involves the hydrogenation of the compound to achieve the 16,17-dihydro configuration.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to further hydrogenation of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated derivatives
Substitution: Compounds with different functional groups replacing the methoxy group
Applications De Recherche Scientifique
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene
- 15H-Cyclopenta[a]phenanthrene
Uniqueness
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features, such as the methoxy and methyl groups and the 16,17-dihydro configuration. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
26584-90-7 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
3-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-3-6-17-15(12)9-10-18-16-8-5-14(20-2)11-13(16)4-7-19(17)18/h4-5,7-12H,3,6H2,1-2H3 |
Clé InChI |
OHUVARMUSXRWPS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C1C=CC3=C2C=CC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)


